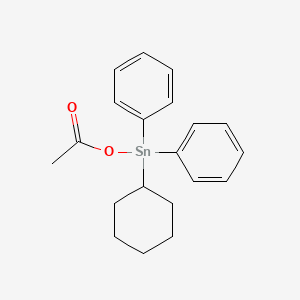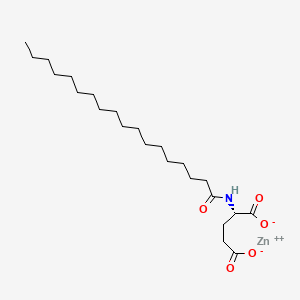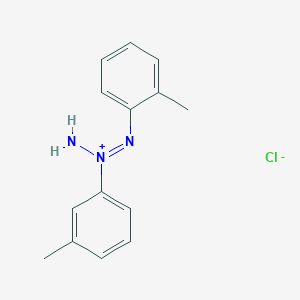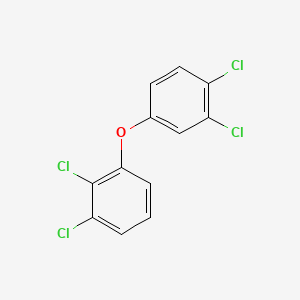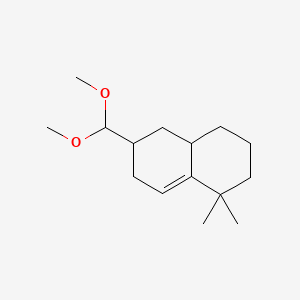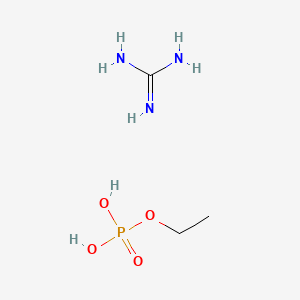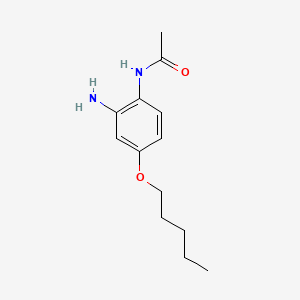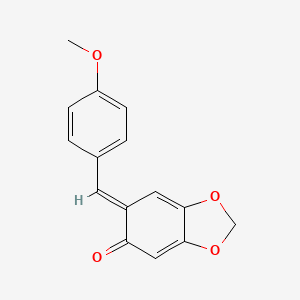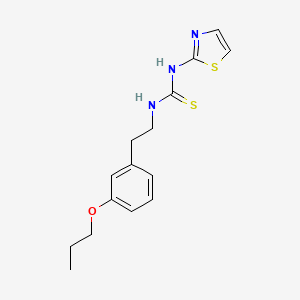
Thiourea, N-(2-(3-propoxyphenyl)ethyl)-N'-2-thiazolyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Thiourea, N-(2-(3-propoxyphenyl)ethyl)-N’-2-thiazolyl- is a synthetic organic compound that belongs to the class of thioureas Thioureas are known for their diverse applications in various fields, including chemistry, biology, and medicine
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Thiourea, N-(2-(3-propoxyphenyl)ethyl)-N’-2-thiazolyl- typically involves the reaction of 2-(3-propoxyphenyl)ethylamine with 2-thiazolyl isothiocyanate. The reaction is carried out in an appropriate solvent, such as dichloromethane or ethanol, under controlled temperature conditions. The reaction mixture is stirred for several hours to ensure complete conversion of the reactants to the desired product. The resulting compound is then purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of Thiourea, N-(2-(3-propoxyphenyl)ethyl)-N’-2-thiazolyl- can be scaled up by optimizing the reaction conditions and using larger quantities of reactants. Continuous flow reactors and automated synthesis systems can be employed to enhance the efficiency and yield of the production process. The use of high-purity starting materials and advanced purification techniques ensures the production of a high-quality compound suitable for various applications.
化学反応の分析
Types of Reactions
Thiourea, N-(2-(3-propoxyphenyl)ethyl)-N’-2-thiazolyl- undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the thiourea group is replaced by other nucleophiles such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.
Reduction: Lithium aluminum hydride, sodium borohydride, and other hydride donors.
Substitution: Amines, alcohols, and other nucleophiles under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted thiourea derivatives.
科学的研究の応用
Thiourea, N-(2-(3-propoxyphenyl)ethyl)-N’-2-thiazolyl- has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis for the preparation of various heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its effects on biological pathways.
Medicine: Explored for its potential therapeutic applications, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.
作用機序
The mechanism of action of Thiourea, N-(2-(3-propoxyphenyl)ethyl)-N’-2-thiazolyl- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and inhibit their activity, leading to alterations in metabolic pathways. The presence of the thiazolyl group allows the compound to interact with sulfur-containing biomolecules, potentially disrupting their normal function. Additionally, the propoxyphenyl group may enhance the compound’s ability to penetrate cell membranes and reach intracellular targets.
類似化合物との比較
Thiourea, N-(2-(3-propoxyphenyl)ethyl)-N’-2-thiazolyl- can be compared with other thiourea derivatives, such as:
Thiourea, N-(2-phenylethyl)-N’-2-thiazolyl-: Lacks the propoxy group, which may result in different chemical properties and biological activities.
Thiourea, N-(2-(4-methoxyphenyl)ethyl)-N’-2-thiazolyl-: Contains a methoxy group instead of a propoxy group, potentially affecting its reactivity and applications.
Thiourea, N-(2-(3-chlorophenyl)ethyl)-N’-2-thiazolyl-: The presence of a chlorine atom may influence the compound’s chemical stability and biological interactions.
The unique combination of the propoxyphenyl and thiazolyl groups in Thiourea, N-(2-(3-propoxyphenyl)ethyl)-N’-2-thiazolyl- distinguishes it from other similar compounds and contributes to its specific chemical and biological properties.
特性
CAS番号 |
172505-80-5 |
|---|---|
分子式 |
C15H19N3OS2 |
分子量 |
321.5 g/mol |
IUPAC名 |
1-[2-(3-propoxyphenyl)ethyl]-3-(1,3-thiazol-2-yl)thiourea |
InChI |
InChI=1S/C15H19N3OS2/c1-2-9-19-13-5-3-4-12(11-13)6-7-16-14(20)18-15-17-8-10-21-15/h3-5,8,10-11H,2,6-7,9H2,1H3,(H2,16,17,18,20) |
InChIキー |
SFBMOPFFXDMZCI-UHFFFAOYSA-N |
正規SMILES |
CCCOC1=CC=CC(=C1)CCNC(=S)NC2=NC=CS2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


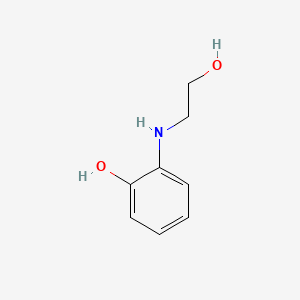
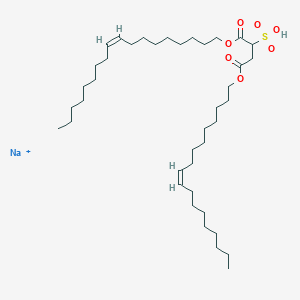
![N,N'-Dicyclohexyl[(cyclohexylamino)methyl]methylsilanediamine](/img/structure/B12666721.png)
